REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH2:7][OH:8].N1C=CN=C1.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH2:7][O:8][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(CO)C1)OC
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatography (SiO2, 5% ether/petrol)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(CO[Si](C)(C)C(C)(C)C)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |